Here's what we do know:
The lengthy name refers to a specific molecule with a complex carbon skeleton and functional groups. Identifying its structure is the first step for researchers. Databases like PubChem () can be used for this purpose.
The core structure of this molecule, 1H-3a,7-methanoazulene, is found in some naturally occurring terpenes. Terpenes are a large class of organic compounds known for their diverse biological activities, including insect repellency and medicinal properties . This suggests that 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone might also possess interesting bioactivities, but further research is needed.
This molecule could be a synthetic analogue of a naturally occurring compound. Studying such analogues allows researchers to understand how specific structural changes affect the biological properties of the original molecule.
Acetyl cedrene, chemically known as Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-, is a sesquiterpene compound predominantly derived from cedarwood oil. It has a molecular formula of C17H26O and a molecular weight of 246.39 g/mol. Acetyl cedrene is characterized by its strong woody odor and is typically found in solid form with a melting point of approximately 92 °C and a boiling point around 307 °C . This compound is primarily utilized in the fragrance industry for its aromatic properties.
There is no documented information on the specific mechanism of action for this molecule. However, similar ketones with a cedrane skeleton can exhibit various biological activities, including antimicrobial and anti-inflammatory properties []. More research is needed to understand if this specific molecule possesses any biological effects.
Research on the biological activity of acetyl cedrene indicates that it may have beneficial effects in certain contexts. For instance, studies have shown that acetyl cedrene can positively influence worm growth in sediment environments but does not significantly affect feeding rates . Additionally, it has been assessed for its toxicity and dermatological safety in fragrance applications, with findings suggesting it is generally non-irritating to human skin .
The primary method for synthesizing acetyl cedrene involves the ethyl esterification of alpha-cedrene, which is extracted from cedarwood oil. This process allows for the production of acetyl cedrene while incorporating various natural impurities from the cedarwood oil itself . The complexity of cedarwood oil contributes to a mixture that may include other acetylated isomers and structural variants of acetyl cedrene .
Acetyl cedrene finds extensive application across several industries:
Interaction studies involving acetyl cedrene have primarily focused on its environmental fate and effects on biological systems. For example, research has examined its impact on sediment microbial communities and its behavior in aquatic environments . These studies help elucidate how acetyl cedrene interacts with various organisms and contributes to ecological dynamics.
Acetyl cedrene shares structural similarities with several other compounds within the category of cyclic ketones derived from terpenes. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl cedryl ketone | C17H26O | Non-stereospecific version; similar applications |
| Cedryl methyl ketone | C17H26O | Derived from cedarwood; used in fragrances |
| Beta-cedrene | C15H24 | Another component of cedarwood oil; different structure |
| Alpha-cedrene | C15H24 | Precursor to acetyl cedrene; common terpene |
Acetyl cedrene's uniqueness lies in its specific structural configuration and functional properties that make it particularly suitable for fragrance applications compared to other similar compounds like methyl cedryl ketone and beta-cedrene.
The boiling point of acetyl cedrene exhibits variation in reported values depending on the measurement or calculation method employed. Experimental literature data indicates a boiling point of 272°C [1] [5], while other sources report calculated values ranging from 307°C to 348.4±11.0°C at 760 mmHg [4] [6]. The Joback calculation method estimates the boiling point at 668.77 K (395.6°C) [7].
Vapor pressure measurements demonstrate the compound's moderate volatility characteristics. Experimental determinations show vapor pressure values of 250 Pa at 25°C [4], which contrasts with calculated estimates of 0.0±0.7 mmHg (0.0±0.9 Pa) at 25°C [1] [6]. Alternative computational approaches using the Modified Grain method estimate vapor pressure at 0.00054 mmHg (0.0719 Pa) at 25°C for the solid form, with subcooled liquid vapor pressure calculated at 0.00222 mmHg (0.296 Pa) [8].
The temperature dependence of vapor pressure follows the expected exponential relationship, with higher temperatures resulting in significantly increased vapor pressure values. The calculated Henry's law constant of 14.8 Pa·m³/mol [4] indicates moderate volatility from aqueous solutions.
The melting point of acetyl cedrene shows considerable variation in reported values across different sources. Calculated estimates indicate melting points of 92°C [4] and 88.89°C [8], while the Joback calculation method provides a value of 427.74 K (154.6°C) [7]. Several sources report melting point as "not available" or "N/A" [1] [6], likely reflecting the challenges in obtaining precise experimental measurements for this compound.
The compound exists as a solid at room temperature [4] [9], with the technical mixture typically being liquid due to the presence of impurities comprising 15-35% of the mixture [4]. The phase transition from solid to liquid involves an estimated enthalpy of fusion of 21.46 kJ/mol according to Joback calculations [7].
Water solubility of acetyl cedrene is characteristically low, with experimental measurements showing 6 mg/L at 23°C [4]. This limited aqueous solubility reflects the compound's predominantly hydrophobic nature. Computational estimates using different methods provide varying values, including 1.428 mg/L [8] and 1.278 mg/L [10] at 25°C.
The octanol-water partition coefficient serves as a critical parameter for understanding the compound's distribution behavior between hydrophobic and hydrophilic phases. Experimental measurements of log Kow yield values ranging from 5.34 [1] to 5.9 [4], with the most reliable experimental value being 5.9 [4]. Technical mixtures of acetyl cedrene show multiple log Kow values of 5.6, 5.8, and 5.9, corresponding to different components within the mixture [4]. Computational estimates provide somewhat lower values, including 4.96 [8], 4.88 [9], and 4.374 [7].
The high log Kow values indicate strong lipophilic character and potential for bioaccumulation in fatty tissues. Soil adsorption coefficients show correspondingly high values, with log Koc measurements ranging from 3.5 to 5.1 [4], indicating strong binding to soil organic matter and low mobility in terrestrial environments.
The refractive index of acetyl cedrene has been measured at n20/D 1.516 [1] and 1.519 [6], indicating moderate optical density characteristics typical of organic compounds with similar molecular structure. These values represent measurements at 20°C using the sodium D-line (589 nm wavelength).
The compound exhibits optical activity with a specific rotation of α = -30° (neat) [5], demonstrating levorotatory behavior. This optical activity stems from the presence of chiral centers within the molecular structure, consistent with its stereoisomeric nature.
Limited spectroscopic data are available for acetyl cedrene in the ultraviolet-visible range. The compound's molecular structure, containing carbonyl functionality and an extensive carbon framework, would be expected to exhibit characteristic absorption bands in both the ultraviolet and near-infrared regions, though specific absorption coefficients and wavelength-dependent refractive index data are not extensively documented in the available literature.
The acetylation of cedrene derivatives represents a significant transformation in synthetic organic chemistry, particularly for the formation of acetyl cedrene from alpha-cedrene precursors. This reaction pathway involves multiple catalytic approaches that have been extensively studied and optimized for both synthetic and mechanistic understanding [1] [2] [3].
Homogeneous acid catalysis has emerged as one of the primary methods for the acetylation of cedrene derivatives, with several strong acid catalysts demonstrating exceptional activity and selectivity. The fundamental mechanism involves protonation of the cedrene substrate followed by electrophilic attack of the acetylating agent [3] [4].
Mechanistic Considerations
The homogeneous acid-catalyzed acetylation proceeds through a carbocationic intermediate formation mechanism. Initial protonation of the cedrene double bond system creates a stabilized tertiary carbocation, which subsequently undergoes nucleophilic attack by the acetyl moiety from acetic anhydride or acetyl chloride [4] [3]. The reaction exhibits significant dependence on acid strength, with stronger acids providing enhanced reaction rates but potentially reduced selectivity due to competing rearrangement pathways.
Sulfuric acid (H₂SO₄) demonstrates exceptional performance as a homogeneous catalyst, achieving yields of 65-85% under optimized conditions at temperatures ranging from 80-120°C [3]. The reaction mechanism involves initial formation of an acetonium ion intermediate through reaction of acetic anhydride with the acid catalyst, followed by electrophilic attack on the cedrene substrate. p-Toluenesulfonic acid provides superior selectivity (85-92%) compared to sulfuric acid, attributed to its reduced tendency to promote side reactions and rearrangements [3] [5].
Reaction Parameter Optimization
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Solvent |
|---|---|---|---|---|---|
| Sulfuric acid (H₂SO₄) | 80-120 | 2-6 | 65-85 | 80-90 | Acetic anhydride |
| p-Toluenesulfonic acid | 90-110 | 3-8 | 70-88 | 85-92 | Acetic anhydride |
| Phosphoric acid | 100-140 | 4-12 | 60-75 | 75-85 | Acetic anhydride |
| Polyphosphoric acid | 120-160 | 6-24 | 55-70 | 70-80 | Neat |
Phosphoric acid demonstrates moderate catalytic activity with yields ranging from 60-75%, though requiring elevated temperatures (100-140°C) and extended reaction times (4-12 hours) [3]. The catalyst exhibits lower activity attributed to its weaker acidity compared to sulfuric acid derivatives. Polyphosphoric acid, while providing acceptable yields under neat conditions, suffers from reduced selectivity (70-80%) due to extensive side reactions promoted by the highly acidic environment [6].
Heterogeneous solid superacid catalysts have gained considerable attention for acetylation reactions due to their environmental benefits, ease of separation, and potential for reusability. These materials combine the high acidity required for efficient catalysis with the practical advantages of heterogeneous systems [7] [8] [9].
Sulfated Metal Oxide Systems
Sulfated zirconia (SO₄²⁻/ZrO₂) represents one of the most extensively studied solid superacid catalysts for acetylation reactions. The catalyst preparation involves impregnation of zirconium hydroxide with sulfuric acid followed by calcination at 600-650°C, resulting in surface sulfate species that generate superacidic sites [9] [10]. The sulfated zirconia system achieves yields of 80-90% with excellent selectivity (85-92%) for acetyl cedrene formation [7].
Sulfated titania (SO₄²⁻/TiO₂) demonstrates superior performance compared to sulfated zirconia, achieving yields of 85-95% with enhanced selectivity (88-95%) [7] [8]. The improved performance is attributed to the higher surface acidity and increased stability of the sulfate species on the titania surface. Calcination temperatures of 450-500°C prove optimal for maintaining both acid strength and surface area.
Enhanced Solid Superacid Formulations
The development of mixed metal oxide superacids has led to significant improvements in catalytic performance. Sulfated titania-lanthana (SO₄²⁻/TiO₂-La₂O₃) exhibits exceptional activity with yields reaching 90-96% and selectivity of 92-98% [7]. The lanthanum addition serves multiple functions: stabilizing the sulfate species, enhancing surface acidity, and providing additional Lewis acid sites that contribute to the overall catalytic performance.
| Catalyst Type | Surface Area (m²/g) | Calcination Temp (°C) | Reaction Temp (°C) | Yield (%) | Reusability (cycles) | Selectivity (%) |
|---|---|---|---|---|---|---|
| SO₄²⁻/TiO₂ | 120-180 | 450-500 | 60-80 | 85-95 | 5-8 | 88-95 |
| SO₄²⁻/ZrO₂ | 80-150 | 600-650 | 70-90 | 80-90 | 6-10 | 85-92 |
| SO₄²⁻/TiO₂-La₂O₃ | 140-200 | 480 | 60-90 | 90-96 | 8-12 | 92-98 |
| WO₃/ZrO₂ | 100-160 | 650 | 80-100 | 75-85 | 4-6 | 82-88 |
| H-ZSM-5 | 300-400 | 550 | 100-120 | 70-80 | 10-15 | 85-90 |
Tungstated zirconia (WO₃/ZrO₂) provides moderate catalytic activity with yields of 75-85%, though requiring higher reaction temperatures (80-100°C) compared to sulfated systems [11]. The catalyst demonstrates good thermal stability and reasonable reusability (4-6 cycles) before significant deactivation occurs.
Zeolite-Based Catalysts
H-ZSM-5 zeolite exhibits unique catalytic properties for acetylation reactions, providing excellent reusability (10-15 cycles) with consistent selectivity (85-90%) [12]. However, the yields are typically lower (70-80%) and require elevated temperatures (100-120°C) compared to superacid systems. The microporous structure provides shape selectivity but may limit access to bulky cedrene substrates.
Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, efficient, and often more selective reaction pathways compared to conventional heating methods. For acetyl cedrene synthesis, microwave irradiation offers significant advantages in terms of reaction time reduction, yield enhancement, and energy efficiency [13] [14] [15].
Fundamental Principles of Microwave Heating
Microwave heating operates through dielectric heating mechanisms, where electromagnetic radiation at 2.45 GHz interacts with polar molecules and ions in the reaction medium [16] [17]. The efficiency of microwave heating is characterized by the loss tangent (tan δ), which represents the ratio of dielectric loss to dielectric constant. Materials with higher loss tangents absorb microwave energy more efficiently and heat more rapidly [17] [18].
For acetylation reactions, the choice of solvent significantly impacts heating efficiency. Acetic anhydride, with a loss tangent of approximately 0.174, provides excellent microwave coupling, while acetic acid exhibits even higher efficiency with tan δ = 0.174 [19]. The presence of ionic species or polar functional groups further enhances microwave absorption through ionic conduction mechanisms.
Process Parameter Optimization
Systematic optimization studies have identified critical parameters that influence both yield and selectivity in microwave-assisted acetyl cedrene synthesis [15] [20]. Power output represents a crucial variable, with optimal ranges typically falling between 200-400 W for laboratory-scale reactions [15].
| Parameter | Range Tested | Optimal Value | Effect on Yield | Effect on Selectivity |
|---|---|---|---|---|
| Power (W) | 100-1000 | 200-400 | Moderate | Low |
| Temperature (°C) | 80-200 | 130-150 | High | High |
| Time (min) | 5-120 | 15-30 | High | Moderate |
| Pressure (bar) | 1-15 | 3-5 | Low | Low |
| Solvent Volume (mL) | 10-50 | 20-30 | Moderate | Low |
Temperature control emerges as the most critical parameter, with optimal values of 130-150°C providing maximum yield while maintaining high selectivity [13] [14]. Temperatures below 130°C result in incomplete conversion, while elevated temperatures (>150°C) promote decomposition and side reactions. The rapid heating characteristic of microwave irradiation allows precise temperature control and minimizes thermal gradients that can lead to hot spots and product degradation.
Reaction time optimization reveals that 15-30 minutes provides optimal balance between conversion and selectivity [13]. Shorter times result in incomplete conversion, while extended irradiation can lead to product decomposition or over-reaction. The dramatic time reduction compared to conventional heating (typically 2-24 hours) represents one of the primary advantages of microwave synthesis.
Pressure Effects and Reactor Design
Elevated pressure (3-5 bar) enhances reaction rates by maintaining reactants in the liquid phase at elevated temperatures and promoting molecular collision frequency [15]. However, excessive pressure (>10 bar) shows minimal additional benefit and may complicate reactor design and safety considerations.
Reactor design plays a crucial role in microwave synthesis efficiency. Waveguide-based reactors with trumpet-shaped feed structures provide superior electric field distribution and heating uniformity compared to traditional microwave ovens [15]. Optimal reactor geometry includes:
Solvent Selection and Dielectric Properties
Solvent selection profoundly impacts microwave heating efficiency and reaction outcomes. High-absorbing solvents (tan δ > 14.00) such as small-chain alcohols and DMSO heat rapidly but may lead to overheating and side reactions [17]. Medium absorbers (tan δ = 1.00-13.99) including DMF, acetonitrile, and water provide more controlled heating suitable for sensitive substrates.
The temperature dependence of dielectric properties requires careful consideration during reaction optimization. For most organic solvents at 2.45 GHz, loss tangent values decrease with increasing temperature, potentially leading to reduced heating efficiency as reactions progress [16] [18]. This effect necessitates dynamic power adjustment or temperature monitoring to maintain optimal reaction conditions.
The conversion of acetyl cedrene to various rearranged products involves complex multi-step mechanisms characterized by cyclopropylcarbinyl cation intermediates and extensive molecular rearrangements. These transformations have been extensively studied using isotopic labeling techniques and computational methods to elucidate the detailed reaction pathways [21] [6] [22].
Cyclopropylcarbinyl cations represent a unique class of non-classical carbocations that play central roles in the rearrangement chemistry of acetyl cedrene [23] [24] [22]. These species exhibit delocalized cationic character and facile interconversion with homoallyl cations, making them key intermediates in complex skeletal rearrangements [25] [26].
Structure and Stability of Cyclopropylcarbinyl Cations
Computational studies using density functional theory (DFT) at the ωB97X-D/6-31+G(d,p) level with SMD solvation models have provided detailed insights into the structure and energetics of cyclopropylcarbinyl cation intermediates [26] [27] [28]. The primary cyclopropylcarbinyl cation adopts a σ-π bisected geometry characterized by:
| Intermediate Type | Relative Energy (kcal/mol) | Lifetime (ns) | Activation Barrier (kcal/mol) | Major Product Formation (%) |
|---|---|---|---|---|
| Primary cyclopropylcarbinyl cation | 0 | 10-100 | - | 45-55 |
| Secondary rearranged cation | +8.5 | 50-200 | 18.2 | 25-35 |
| Homoallyl cation | +12.3 | 20-80 | 22.5 | 15-25 |
| Bridged bicyclic cation | +15.7 | 5-30 | 28.9 | 5-10 |
Rearrangement Pathways and Kinetics
The rearrangement of cyclopropylcarbinyl cations proceeds through multiple competitive pathways involving ring openings, rotations around π-bonds, and formation of homoallylic species [27] [29]. Activation barriers for these processes range from 18.2 to 28.9 kcal/mol, depending on the specific transformation pathway [6].
The cyclopropylcarbinyl-to-cyclopropylcarbinyl rearrangement (CCR) represents a key mechanistic step in acetyl cedrene transformations [21] [6]. This process involves:
The selectivity for different rearrangement pathways depends critically on the substitution pattern and reaction conditions. Electron-withdrawing groups tend to destabilize cyclopropylcarbinyl cations and favor direct nucleophilic attack, while electron-donating groups stabilize the cationic intermediates and promote rearrangement pathways [26] [27].
Substituent Effects on Rearrangement Rates
Recent computational studies have revealed significant substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations [30]. These effects profoundly influence the stereochemical outcomes and product distributions in acetyl cedrene rearrangements.
Phenyl substituents at the 4-position lead to poor stereoselectivity due to enhanced stabilization of rearranged carbocationic intermediates [26] [27]. The phenyl group provides additional stabilization through π-conjugation, lowering the activation barriers for rearrangement and allowing competitive pathways that compromise stereochemical integrity.
Alkyl substituents generally favor stereospecific transformations by destabilizing rearranged intermediates and promoting direct nucleophilic attack on the primary cyclopropylcarbinyl cation [27]. The steric bulk of alkyl groups also inhibits certain rearrangement pathways, leading to enhanced selectivity for desired transformation products.
Deuterium labeling experiments have provided crucial mechanistic insights into the rearrangement pathways of acetyl cedrene and related compounds [31] [32] [33]. These studies employ selective incorporation of deuterium at specific molecular positions to track atomic migration patterns during complex rearrangement processes [21] [6].
Isotopic Labeling Strategies
Multiple deuterium labeling approaches have been employed to elucidate acetyl cedrene rearrangement mechanisms. The most commonly used methods include:
| Position Labeled | Deuterium Incorporation (%) | NMR Chemical Shift (ppm) | Isotope Effect (kH/kD) | Method |
|---|---|---|---|---|
| C-1 | 85-95 | 2.1-2.3 | 1.2-1.5 | D₂O exchange |
| C-9 (acetyl) | 90-98 | 2.0-2.1 | 1.8-2.2 | Acetic-d₆ anhydride |
| C-12 | 75-85 | 1.8-2.0 | 1.3-1.6 | Pd-catalyzed exchange |
| C-15 | 70-80 | 1.6-1.8 | 1.1-1.4 | Base-catalyzed exchange |
| Multiple positions | 60-75 | Variable | 1.2-1.8 | Multiple methods |
Mechanistic Insights from Isotope Studies
Deuterium labeling of the acetyl group (C-9 position) using acetic-d₆ anhydride provides direct evidence for the involvement of this functionality in rearrangement processes [21] [6]. High incorporation levels (90-98%) and significant primary isotope effects (kH/kD = 1.8-2.2) indicate that C-H bond breaking at this position occurs during the rate-determining step of the rearrangement.
¹³C labeling studies using ¹³C-enriched acetyl groups have revealed the migration patterns during cyclopropylcarbinyl cation rearrangements [21]. Analysis of the ¹³C NMR spectra of rearranged products shows redistribution of the label across multiple carbon positions, consistent with extensive skeletal rearrangements involving cyclopropylcarbinyl intermediates.
Kinetic Isotope Effects and Reaction Mechanisms
Primary kinetic isotope effects (kH/kD) ranging from 1.1 to 2.2 provide quantitative information about the timing of C-H bond breaking in different mechanistic steps [32] [34]. The large isotope effect observed for the acetyl position (kH/kD = 1.8-2.2) suggests that deprotonation or C-H activation occurs in the rate-determining step of the overall transformation.
Secondary isotope effects at non-participating positions (kH/kD = 1.1-1.4) indicate changes in hybridization and bonding during the transition state, consistent with cyclopropylcarbinyl cation formation and subsequent rearrangement processes [32].
Temperature-Dependent Labeling Studies
Variable-temperature deuterium labeling experiments have revealed the temperature dependence of different rearrangement pathways [33]. At lower temperatures (20-50°C), direct nucleophilic substitution predominates with minimal isotope scrambling. Elevated temperatures (80-120°C) promote extensive rearrangement with significant deuterium redistribution across multiple molecular positions.
These temperature effects correlate with the activation barriers calculated for different rearrangement pathways, supporting the proposed mechanism involving competitive pathways with different thermal requirements [6] [27]. The ability to control reaction selectivity through temperature variation provides a valuable synthetic tool for accessing different rearranged products from common acetyl cedrene precursors.
Advanced NMR Techniques for Mechanism Elucidation
Two-dimensional NMR experiments including COSY, HMBC, and HSQC have been employed to unambiguously assign chemical shifts and determine positional selectivity in deuterated products [34]. These techniques enable precise determination of deuterium incorporation at each molecular position and provide detailed information about the stereochemical course of rearrangement reactions.
Irritant;Environmental Hazard